molecular formula C14H8ClF4N3O4S B2597142 3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid CAS No. 2085690-46-4

3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid

Cat. No.: B2597142
CAS No.: 2085690-46-4
M. Wt: 425.74
InChI Key: AKPFWQRITVYBJY-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom), and a benzoic acid group (a carboxylic acid where the carboxyl group is attached to a benzene ring) .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylpyridine derivatives are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyridine ring, a sulfonyl group, and a benzoic acid group .

Scientific Research Applications

Polymer Chemistry and Materials Science

Research has explored the synthesis of novel polymers incorporating sulfonated and fluorinated moieties for advanced materials applications. For example, sulfonated poly(arylene ether sulfone)s have been developed as proton exchange membranes for fuel cell applications, exhibiting high proton conductivity and good thermal stability (Kim, Robertson, & Guiver, 2008). Similarly, fluorinated polyamides containing pyridine and sulfone moieties have shown remarkable solubility in organic solvents, high glass transition temperatures, and excellent film-forming properties, indicating their potential for use in electronic and optical materials (Liu et al., 2013).

Organic Synthesis and Catalysis

The synthesis of heterocyclic compounds, including sulfonamides and sulfonyl fluorides, has been facilitated by using sulfur-functionalized reagents. This approach enables efficient and selective synthesis, demonstrating the compound's relevance in developing novel catalytic methods and materials for organic synthesis (Tucker, Chenard, & Young, 2015).

Herbicide Development

The compound and related structures have been investigated for their herbicidal activity. For instance, new fluoro intermediates for sulfonylureas have shown promise as selective post-emergence herbicides in agriculture, highlighting the potential of such compounds in developing new agrochemicals (Hamprecht et al., 1999).

Corrosion Inhibition

Research into the application of sulfonamide and sulfonyl chloride compounds as corrosion inhibitors for metals in acidic environments has demonstrated their efficacy in protecting industrial materials, thereby contributing to the development of more durable and long-lasting materials (Sappani & Karthikeyan, 2014).

Environmental and Health Sciences

Compounds with structural similarities have been explored for their antimicrobial activities and potential applications in treating diseases such as vitiligo, indicating the broader impact of such chemical structures in medical and environmental research (Abdel-Rahman, Makki, & Bawazir, 2010).

Safety and Hazards

While the specific safety and hazards of this compound are not available, related compounds like 3-Chloro-5-(trifluoromethyl)pyridin-2-ol are known to cause skin irritation, be harmful if swallowed, harmful in contact with skin, may cause respiratory irritation, and be harmful if inhaled .

Properties

IUPAC Name

3-[(Z)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]sulfonyl-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF4N3O4S/c15-8-4-7(14(17,18)19)5-21-11(8)12(20)22-27(25,26)10-3-6(13(23)24)1-2-9(10)16/h1-5H,(H2,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPFWQRITVYBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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